4-Thiazolylacetonitrile
Overview
Description
4-Thiazolylacetonitrile is a heterocyclic organic compound with the molecular formula C5H4N2S . It has an average mass of 124.164 Da and a monoisotopic mass of 124.009521 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The canonical SMILES representation is C1=C(N=CS1)CC#N .Chemical Reactions Analysis
Thiazole compounds, which include this compound, have been found to exhibit diverse biological activities . They have been used in the synthesis of various organic combinations .Physical and Chemical Properties Analysis
This compound has a molecular weight of 124.1637 . It has a boiling point of 265.8ºC at 760 mmHg and a density of 1.262 g/cm³ .Scientific Research Applications
Heterocyclic Synthesis
4-Thiazolylacetonitrile has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of coumarin, pyrazolo[4,3]pyrimidines, 1,3,4-thiadiazolines, aminothiophenes, and thiazoles. These compounds were created with good yields, demonstrating the versatility of this compound in heterocyclic synthesis (Abdelhamid & Al-Atoom, 2005).
Antimicrobial Activity
Some derivatives synthesized using this compound have been tested for their antimicrobial activity. This application is significant as it contributes to the development of new antimicrobial agents, which are crucial in the fight against drug-resistant microbes (Kardile & Kalyane, 2010).
Corrosion Inhibition
Thiazole derivatives, including those synthesized from this compound, have been studied for their corrosion inhibition properties. These studies are important in materials science, especially in preventing the corrosion of metals in acidic environments (Khaled & Amin, 2009).
Synthesis of Thiazole Derivatives
This compound has been involved in new methods of synthesizing thiazole derivatives. These methods are valuable in organic chemistry for the development of various compounds with potential applications in different fields (Elnagdi et al., 1981).
Glycosidase Inhibitory Activity
Derivatives of this compound have shown significant glycosidase inhibitory activity, making them potential candidates for managing conditions like type II diabetes (Patil et al., 2012).
Future Directions
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFKMSSKUSKIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376309 | |
Record name | 4-THIAZOLYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7709-59-3 | |
Record name | 4-THIAZOLYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-thiazol-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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